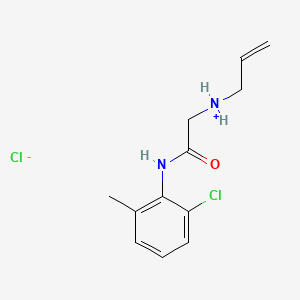![molecular formula C13H12N2O2 B14448425 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a methoxy group and a pyridinyliminomethyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is investigated for its potential as a therapeutic agent.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its chemical reactivity and stability.
作用機序
The mechanism of action of 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation and oxidative stress.
類似化合物との比較
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol can be compared with other similar compounds, such as eugenol and isoeugenol:
Eugenol: 2-methoxy-4-(prop-2-en-1-yl)phenol, known for its use in dental applications and as a flavoring agent.
Isoeugenol: 2-methoxy-4-(1-propenyl)phenol, used in the fragrance industry and for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds.
List of Similar Compounds
- Eugenol
- Isoeugenol
- 2-methoxyphenol
- 4-methoxyphenol
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-8-10(5-6-11(12)16)9-15-13-4-2-3-7-14-13/h2-9,16H,1H3/b15-9+ |
InChIキー |
MYCYHLXWAPRMEZ-OQLLNIDSSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/C2=CC=CC=N2)O |
正規SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
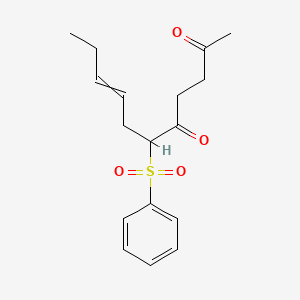
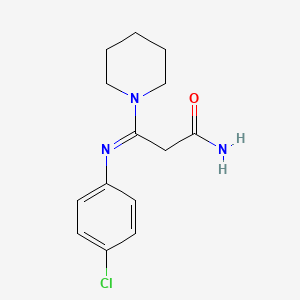

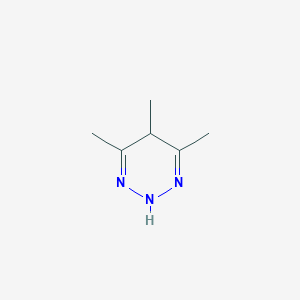
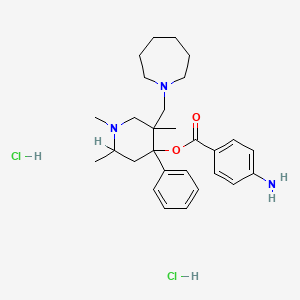
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
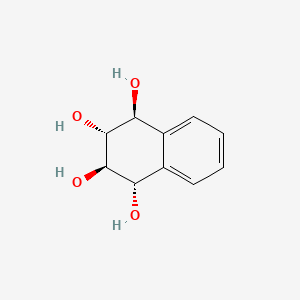
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
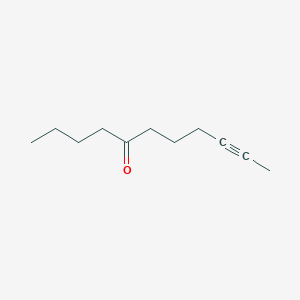
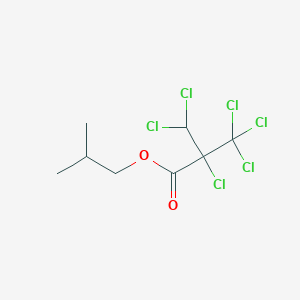

![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
